molecular formula C23H38O4 B1676342 Meteneprost CAS No. 61263-35-2

Meteneprost

Cat. No.: B1676342
CAS No.: 61263-35-2
M. Wt: 378.5 g/mol
InChI Key: WMLGLMGSFIXSGO-KTXJXPLISA-N
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Mechanism of Action

Target of Action

Meteneprost, also known as U 46785, is primarily used as a cervical dilator . It stimulates uterine contractions and dilates the cervical canal . .

Mode of Action

This compound interacts with its targets to stimulate uterine contractions and dilate the cervical canal This interaction results in changes at the cellular level, leading to the dilation of the cervix and contraction of the uterus

Result of Action

The primary result of this compound’s action is the stimulation of uterine contractions and dilation of the cervical canal This effect is utilized in medical procedures that require cervical dilation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and efficacy . .

Biochemical Analysis

Biochemical Properties

Meteneprost plays a significant role in biochemical reactions, particularly in the reproductive system. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins . This compound binds to prostaglandin receptors, leading to a cascade of biochemical reactions that result in its biological effects. The nature of these interactions involves the modulation of enzyme activity and the alteration of protein conformations.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In reproductive cells, this compound induces contractions and facilitates the expulsion of the embryo. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to prostaglandin receptors on the cell surface . This binding triggers a series of intracellular signaling pathways, including the activation of adenylate cyclase and the increase in cyclic AMP levels. These changes lead to the activation of protein kinase A, which in turn phosphorylates various target proteins, resulting in the observed biological effects. This compound also inhibits the activity of certain enzymes, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces the desired biological responses without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and fever. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to prostaglandin synthesis and metabolism . It interacts with enzymes such as cyclooxygenases and prostaglandin synthases, influencing the levels of various metabolites. These interactions can alter metabolic flux and affect the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Meteneprost is synthesized through a series of chemical reactions involving the modification of prostaglandin E2. . The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Meteneprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of new molecules with potential therapeutic applications .

Scientific Research Applications

Meteneprost has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Meteneprost is compared with other prostaglandin derivatives such as:

Uniqueness

This compound is unique due to its specific structural modifications, which confer an extended half-life and enhanced uterine stimulant properties compared to other prostaglandin derivatives .

List of Similar Compounds

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGLMGSFIXSGO-KTXJXPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018145
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61263-35-2
Record name Meteneprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61263-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meteneprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METENEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary medical application of Meteneprost?

A1: this compound, a prostaglandin E2 analog, has been investigated for its use in facilitating cervical dilation prior to first-trimester surgical abortion. [, , , , , , , , , , , , ] Studies suggest that it can soften and dilate the cervix, potentially making the procedure safer and easier. [, , ]

Q2: Has this compound been investigated for use in combination with other medications?

A3: Yes, studies have explored using this compound alongside Mifepristone (RU 486) as an alternative to surgical abortion within the first 28 days of a missed menstrual period. [, ] Additionally, it was studied in conjunction with Mifepristone in early pregnancy termination, offering a potential alternative to aspiration. []

Q3: Are there any known drawbacks or limitations to using this compound for cervical dilation?

A4: While some studies suggest potential benefits of this compound, it's essential to note that it's not without limitations. Some studies reported uterine pain as a common side effect, although generally mild. [, ] Further research is necessary to fully understand the efficacy and safety profile of this compound compared to other available methods.

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